molecular formula C22H25NO4 B13139482 Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate

Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate

Cat. No.: B13139482
M. Wt: 367.4 g/mol
InChI Key: YJZPTFDGVMYYEH-UHFFFAOYSA-N
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Description

Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the protection of an amino acid with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale peptide synthesis techniques. The Fmoc group is introduced to the amino acid under controlled conditions, ensuring high purity and yield. The process may involve the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions:

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.

Major Products

The major products formed from these reactions are peptides and other complex organic molecules, which are synthesized by sequentially adding amino acids to the growing peptide chain .

Scientific Research Applications

Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the Fmoc group can be selectively removed, allowing for further modifications or functionalization of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the Fmoc group allows for selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides and organic molecules .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoate

InChI

InChI=1S/C22H25NO4/c1-4-26-20(24)22(2,3)14-23-21(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,4,13-14H2,1-3H3,(H,23,25)

InChI Key

YJZPTFDGVMYYEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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